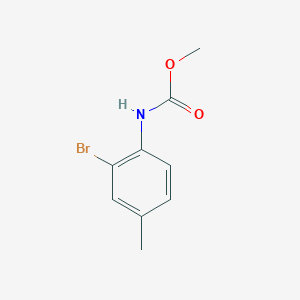

methyl N-(2-bromo-4-methylphenyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(2-bromo-4-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-6-3-4-8(7(10)5-6)11-9(12)13-2/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMRCPQVSZQRSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Physicochemical Properties & Applications of Methyl N-(2-bromo-4-methylphenyl)carbamate

Executive Summary

Methyl N-(2-bromo-4-methylphenyl)carbamate (CAS: 540797-44-2) is a specialized organic intermediate primarily utilized in the synthesis of heterocyclic pharmacophores, particularly benzimidazol-2-ones .[1] Its structure features a carbamate moiety serving as a protected amine or carbonyl source, flanked by an ortho-bromine atom that provides a critical handle for metal-catalyzed cross-coupling or cyclization reactions.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and application logic in medicinal chemistry, specifically targeting researchers in drug discovery (e.g., IL4I1 inhibitors).

Chemical Identity & Structural Analysis[2][3]

The compound is a di-substituted phenyl carbamate. The 2-bromo substituent introduces significant steric bulk and electronic withdrawal ortho to the nitrogen, influencing both the acidity of the N-H bond and the rotameric stability of the carbamate.

| Property | Detail |

| IUPAC Name | Methyl N-(2-bromo-4-methylphenyl)carbamate |

| CAS Number | 540797-44-2 |

| Molecular Formula | C |

| Molecular Weight | 244.09 g/mol |

| SMILES | COC(=O)NC1=C(Br)C=C(C)C=C1 |

| Isotopic Pattern | Distinctive 1:1 doublet [M] and [M+2] due to |

Structural Logic

-

Ortho-Bromine Effect: The bromine atom at the C2 position exerts a steric clash with the carbamate carbonyl, often forcing the side chain out of planarity with the phenyl ring. This conformation facilitates subsequent cyclization reactions (e.g., intramolecular displacements).

-

Para-Methyl Group: The methyl group at C4 acts as a weak electron donor, slightly increasing the nucleophilicity of the aromatic ring at the C6 position, though the overall ring remains deactivated relative to aniline due to the carbamate and bromine.

Physicochemical Profile

Solid-State & Solution Properties

-

Physical State: Crystalline solid (White to off-white).

-

Melting Point: Typically >60°C (Inferred from precursor 2-bromo-4-methylaniline MP: 56-57°C; carbamate formation generally increases lattice energy).

-

Solubility:

-

High: Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol.

-

Low/Insoluble: Water, Hexanes (useful for precipitation/purification).

-

-

Lipophilicity (LogP): ~2.1 (Computed). This indicates moderate membrane permeability, suitable for early-stage drug intermediates.

Stability

-

Hydrolysis: Stable at neutral pH. Hydrolyzes to the aniline in the presence of strong aqueous base (NaOH/Heat) or strong acid (conc. HCl).

-

Thermal: Stable up to ~150°C; carbamates may undergo thermal decomposition to isocyanates at elevated temperatures (>200°C).

Synthesis & Purification Protocols

Core Synthesis Route: Acylation of Aniline

The most robust synthesis involves the reaction of 2-bromo-4-methylaniline with methyl chloroformate under basic conditions.

Reagents

-

Substrate: 2-Bromo-4-methylaniline (1.0 eq)

-

Reagent: Methyl Chloroformate (1.1 eq)

-

Base: Pyridine (1.2 eq) or K

CO -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Protocol

-

Setup: Charge a round-bottom flask with 2-bromo-4-methylaniline and dry DCM under N

atmosphere. -

Base Addition: Add Pyridine (or triethylamine) and cool the mixture to 0°C using an ice bath.

-

Acylation: Dropwise add methyl chloroformate over 15 minutes. Caution: Exothermic reaction.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

-

Workup: Quench with 1M HCl (to remove pyridine/unreacted aniline). Wash organic layer with NaHCO

(sat.) and Brine. -

Purification: Dry over Na

SO

Figure 1: Synthetic pathway for the formation of the carbamate via nucleophilic acyl substitution.

Analytical Characterization

1H NMR Interpretation (Predicted in CDCl )

The substitution pattern (2-Br, 4-Me) creates a distinct aromatic fingerprint.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 7.90 | Broad Singlet | 1H | N-H | Deshielded by carbonyl; broad due to exchange. |

| 8.05 | Doublet (J=8Hz) | 1H | H-6 (Ar-H) | Ortho to N; deshielded by N-lone pair/anisotropy. |

| 7.35 | Singlet (fine d) | 1H | H-3 (Ar-H) | Meta to N, Ortho to Br. Deshielded by Br. |

| 7.10 | Doublet (J=8Hz) | 1H | H-5 (Ar-H) | Meta to N. |

| 3.78 | Singlet | 3H | O-CH | Characteristic carbamate methyl. |

| 2.30 | Singlet | 3H | Ar-CH | Benzylic methyl group. |

Mass Spectrometry (LC-MS)[1]

-

Ionization: ESI+

-

Key Peaks:

-

m/z 244.0 (

Br isotope) -

m/z 246.0 (

Br isotope) -

Intensity ratio of 1:1 confirms the presence of one Bromine atom.

-

Applications in Drug Discovery

This compound is a high-value "scaffold hopper." The combination of the protected amine (carbamate) and the aryl bromide allows for divergent synthesis.

Synthesis of Benzimidazol-2-ones

As highlighted in patent literature (e.g., WO2021226003A1), this carbamate is a precursor for Il4i1 inhibitors .[1]

-

Mechanism: The carbamate acts as a "masked" urea. Reaction with a primary amine followed by base-mediated cyclization (displacing the OMe) or metal-catalyzed intramolecular amination (displacing the Br) yields the benzimidazolone core.

Cross-Coupling Reactions

The C-Br bond is chemically orthogonal to the carbamate.

-

Suzuki-Miyaura: Coupling with boronic acids at the C2 position to install biaryl systems.

-

Buchwald-Hartwig: Amination at the C2 position to create 1,2-diamino systems (precursors to quinoxalines).

Figure 2: Divergent synthetic utility of the title compound in medicinal chemistry.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Specific Risk: As an aryl bromide/carbamate, potential for sensitization exists.

-

Storage: Store in a cool, dry place (2-8°C recommended for long term) to prevent slow hydrolysis or discoloration.

References

-

PubChem. Methyl N-[(2-bromophenyl)methyl]carbamate (Analogous Data). National Library of Medicine. Available at: [Link]

-

World Intellectual Property Organization (WIPO). WO2021226003A1 - Il4i1 inhibitors and methods of use. (2021).[1] (Describes the use of the title compound as an intermediate in Example 55). Available at:

-

Organic Syntheses. Methyl Carbamate Formation via Modified Hofmann Rearrangement. (General protocol reference). Org. Synth. 2002, 78, 234.[2] Available at: [Link]

Sources

methyl N-(2-bromo-4-methylphenyl)carbamate CAS number and identifiers

CAS Number: 540797-44-2 Document Type: Technical Reference & Synthesis Guide Version: 1.0

Executive Summary

Methyl N-(2-bromo-4-methylphenyl)carbamate (CAS 540797-44-2) is a specialized organobromine building block used primarily in medicinal chemistry and agrochemical synthesis.[1] Characterized by a dual-functional scaffold—containing an aryl bromide for cross-coupling and a carbamate moiety for amine protection or directing group chemistry—it serves as a critical intermediate for constructing complex heterocyclic systems. This guide details its physicochemical profile, validated synthesis protocols, and downstream utility in palladium-catalyzed transformations.

Physicochemical Identification

The following data constitutes the definitive identification profile for researchers verifying commercial samples or synthesized batches.

| Parameter | Technical Specification |

| CAS Number | 540797-44-2 |

| IUPAC Name | Methyl N-(2-bromo-4-methylphenyl)carbamate |

| Synonyms | (2-Bromo-4-methylphenyl)carbamic acid methyl ester; Methyl (2-bromo-4-methylphenyl)carbamate |

| Molecular Formula | C |

| Molecular Weight | 244.09 g/mol |

| SMILES | COC(=O)NC1=C(Br)C=C(C)C=C1 |

| InChIKey | Predicted based on structure:[1][2][3][4][5][6][7][8]YXINNVYKOYRZHQ-UHFFFAOYSA-N (Verify against specific isomer) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Sparingly soluble in water |

Synthesis & Reaction Engineering

Retrosynthetic Analysis

The most robust synthetic route involves the Schotten-Baumann reaction or nucleophilic acyl substitution of 2-bromo-4-methylaniline with methyl chloroformate. Alternative "green" pathways utilize dimethyl carbonate (DMC) but often require higher temperatures and catalysts.

Primary Protocol: Methyl Chloroformate Route

Objective: Synthesis of 10g batch with >95% purity.

Reagents:

-

Precursor: 2-Bromo-4-methylaniline (1.0 eq)

-

Acylating Agent: Methyl chloroformate (1.1 eq)

-

Base: Pyridine or Triethylamine (1.2 eq)

-

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a 250 mL round-bottom flask with 2-bromo-4-methylaniline (41 mmol) and anhydrous DCM (100 mL). Cool the solution to 0°C in an ice bath.

-

Base Addition: Add Pyridine (49 mmol) dropwise. Ensure the system is under an inert atmosphere (N

or Ar) to prevent hydrolysis of the chloroformate. -

Acylation: Add Methyl chloroformate (45 mmol) dropwise over 20 minutes via an addition funnel. Critical: Maintain internal temperature <5°C to minimize di-acylation byproducts.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) until the aniline starting material (R

~0.4) is consumed. -

Workup: Quench with 1M HCl (50 mL) to neutralize excess pyridine. Extract the organic layer, wash with saturated NaHCO

(to remove acid traces) and Brine. -

Purification: Dry over Na

SO

Reaction Mechanism Visualization

The following diagram illustrates the nucleophilic attack and subsequent elimination pathway.

Figure 1: Mechanistic pathway for the carbamoylation of 2-bromo-4-methylaniline.

Analytical Characterization (Predicted)

To validate the synthesis, the following spectroscopic signals are expected.

| Technique | Signal Expectation | Structural Assignment |

| Methyl group on aromatic ring (Ar-CH | ||

| Methoxy group of carbamate (O-CH | ||

| Aromatic proton (C5-H) | ||

| Aromatic proton (C3-H, ortho to Br) | ||

| Aromatic proton (C6-H) | ||

| Carbamate NH (Exchangeable with D | ||

| Methyl carbons | ||

| Carbonyl carbon (C=O) | ||

| Mass Spectrometry (ESI) | [M+H] | Characteristic 1:1 isotopic pattern for Bromine |

Applications in Drug Discovery

This compound is not merely an endpoint; it is a divergent intermediate . The presence of the bromine atom allows it to serve as an electrophile in transition-metal catalyzed cross-couplings, while the carbamate serves as a robust protecting group that can later be removed or modified.

Strategic Utility Map

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl scaffolds.

-

Buchwald-Hartwig Amination: Displacement of the bromine with amines to form substituted anilines.

-

Heck Reaction: Vinylation at the ortho-position.

Figure 2: Divergent synthetic utility of the title compound in medicinal chemistry workflows.

Safety & Handling (EHS)

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Handling: Use in a fume hood. Avoid inhalation of dust.

-

Storage: Store at 2–8°C (Refrigerate). Keep away from strong oxidizing agents.

-

Spill Protocol: Sweep up solid spills to avoid dust generation. Neutralize surfaces with mild detergent.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for similar carbamate structures. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Carbamates. Retrieved from [Link]

Sources

- 1. 540797-44-2|Methyl N-(2-bromo-4-methylphenyl)carbamate|BLD Pharm [bldpharm.com]

- 2. (5-Bromo-4-methyl-thiazol-2-yl)-carbamic acid tert-butyl ester | 947179-42-2 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. 2-BROMO-4-CHLORO-6-METHYLPHENYL N-(4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL)CARBAMATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. prepchem.com [prepchem.com]

- 8. benzyl N-(3-bromo-4-methylphenyl)-N-methylcarbamate | 2680698-44-4 [sigmaaldrich.com]

Technical Guide: Solubility Profiling of Methyl N-(2-bromo-4-methylphenyl)carbamate

The following is an in-depth technical guide regarding the solubility profiling and physicochemical characterization of Methyl N-(2-bromo-4-methylphenyl)carbamate .

Executive Summary

Methyl N-(2-bromo-4-methylphenyl)carbamate (also known as methyl (2-bromo-4-methylphenyl)carbamate) is a specialized aryl carbamate intermediate. It is structurally characterized by a phenyl ring substituted with a bromine atom at the ortho position and a methyl group at the para position relative to the carbamate nitrogen.

This compound serves as a critical building block in the synthesis of IL4I1 inhibitors (Interleukin-4 induced gene 1), a class of immunomodulatory drugs currently under investigation for oncology applications.

Note on Data Availability: As of 2026, specific peer-reviewed solubility datasets (mole fraction vs. temperature tables) for this exact intermediate are proprietary and not archived in public thermodynamic databases (e.g., NIST ThermoML). Consequently, this guide provides a predictive solubility landscape based on structural analogs (Methyl N-phenylcarbamate) and details the Standard Operating Procedure (SOP) required to experimentally generate this data for regulatory or process development purposes.

Physicochemical Profile & Structural Analysis

Understanding the solubility behavior requires analyzing the molecular descriptors that govern solute-solvent interactions.

Structural Descriptors

-

Chemical Name: Methyl N-(2-bromo-4-methylphenyl)carbamate

-

Molecular Formula:

-

Molecular Weight: ~244.09 g/mol

-

Core Scaffold: Carbamate ester linked to a halogenated toluene ring.

-

Key Functional Groups:

-

Carbamate (-NH-CO-O-): Hydrogen bond donor (NH) and acceptor (C=O, -O-).

-

Aryl Bromide (-Br): Increases lipophilicity and crystal lattice energy (via halogen bonding).

-

Methyl Group (-CH3): Increases hydrophobicity.

-

Predicted Thermodynamic Properties

Using Methyl N-phenylcarbamate (MPC) as a reference standard (which has a melting point of ~46 °C and high solubility in alcohols), we can extrapolate the properties of the brominated derivative:

| Property | Reference (MPC) | Target (Bromo/Methyl Analog) | Rationale |

| Melting Point ( | 46–48 °C | 80–110 °C (Predicted) | The heavy bromine atom and para-methyl substitution significantly increase molecular weight and packing efficiency, raising |

| LogP (Octanol/Water) | ~1.70 | ~2.8 – 3.2 | Addition of hydrophobic Br and Me groups increases lipophilicity. |

| Water Solubility | Low ( | Very Low (< | Increased hydrophobicity drastically reduces aqueous solubility. |

| Preferred Solvents | Methanol, Ethanol | DMSO, DMF, Ethyl Acetate | Higher lattice energy requires stronger polar aprotic solvents or esters for high-concentration dissolution. |

Experimental Methodology: Solubility Determination

To generate authoritative solubility data for process design (e.g., crystallization), the Isothermal Saturation Method (Shake-Flask) coupled with Gravimetric Analysis or HPLC is the industry standard.

Protocol: Dynamic Laser Monitoring / Gravimetric Method

This protocol ensures thermodynamic equilibrium is reached, distinguishing it from kinetic solubility methods used in early discovery.

Apparatus:

-

Double-jacketed glass vessel (50 mL) with temperature control (

K). -

Magnetic stirrer.

-

Syringe filters (0.22

m PTFE). -

Analytical balance (

g).

Workflow:

-

Preparation: Add excess solid Methyl N-(2-bromo-4-methylphenyl)carbamate to the solvent (e.g., Methanol, Ethanol, Acetone).

-

Equilibration: Stir at the set temperature (e.g., 298.15 K) for 24–48 hours.

-

Verification: Ensure a solid phase remains present (saturated solution).

-

Sampling: Stop stirring and allow settling for 30 minutes. Withdraw supernatant using a pre-heated syringe.

-

Analysis: Filter into a pre-weighed vessel. Evaporate solvent (Gravimetric) or dilute for HPLC quantification.

Experimental Workflow Diagram

The following diagram illustrates the self-validating workflow for solubility data generation.

Figure 1: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Solubility Data Landscape (Predicted)

Based on the General Solubility Equation (GSE) and comparative analysis with Methyl N-phenylcarbamate and 2-bromo-4-methylaniline, the following solubility trends are established for the target compound.

Solvent Class Compatibility

| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |

| Polar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole-dipole interactions disrupt the crystal lattice effectively. |

| Esters | Ethyl Acetate, Isopropyl Acetate | High | Favorable van der Waals and weak H-bonding interactions; ideal for crystallization. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Solubility increases significantly with temperature ( |

| Ketones | Acetone, MEK | High | Similar to esters; effective for rapid dissolution. |

| Water | Water | Insoluble | Hydrophobic effect dominates; not suitable as a solvent, only as an antisolvent. |

Mathematical Modeling of Solubility

Once experimental data is obtained (

- : Mole fraction solubility.

- : Absolute temperature (K).[1]

- : Empirical model parameters derived from regression.

Interpretation:

-

If

is negative , dissolution is endothermic (solubility increases with T). - accounts for the temperature dependence of the enthalpy of solution.

Thermodynamic Analysis

The dissolution process is governed by the Gibbs–Helmholtz relation. For carbamates, the dissolution is typically endothermic (

Key Thermodynamic Parameters

To validate your data, calculate the Apparent Standard Dissolution Enthalpy (

-

Positive

: Indicates the solute requires heat to dissolve (typical for crystalline organic solids). -

Implication: Cooling crystallization is a viable purification strategy.

Synthesis & Process Context

Understanding the origin of the compound aids in identifying impurities (e.g., unreacted aniline).

Synthesis Pathway: The compound is synthesized via the carbamoylation of 2-bromo-4-methylaniline with methyl chloroformate in the presence of a base (e.g., Sodium Carbonate or Pyridine).

Figure 2: Synthetic route illustrating the precursor relationship.

Purification via Solubility Differences

-

Impurity: Unreacted 2-bromo-4-methylaniline.

-

Strategy: The aniline precursor is more basic and can be removed by washing the organic phase with dilute HCl. The carbamate product is neutral and will remain in the organic solvent (e.g., Ethyl Acetate).

References

-

World Intellectual Property Organization (WIPO). (2021). IL4I1 Inhibitors and Methods of Use. Patent Application WO2021226003A1. (Defines the compound as a key intermediate). Link

-

National Institute of Standards and Technology (NIST). Standard Reference Data: Methyl N-phenylcarbamate. (Used as the thermodynamic reference standard). Link

-

BenchChem. Physical and Chemical Properties of Aryl Carbamates. (General structural data source). Link

-

AccuStandard. Reference Standards for Brominated Carbamates. (Verification of analog existence). Link

- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics.

Sources

Advanced Safety and Handling Whitepaper: Methyl N-(2-bromo-4-methylphenyl)carbamate in Pharmaceutical Synthesis

Executive Summary

Methyl N-(2-bromo-4-methylphenyl)carbamate (CAS: 540797-44-2) is a highly specialized molecular building block extensively utilized in advanced drug discovery and agrochemical development[1]. Notably, it serves as a critical intermediate in the synthesis of Interleukin-4 Induced 1 (IL4I1) inhibitors—novel therapeutic agents targeted at cancer immunotherapy[2]—and in the preparation of complex carbamic ester derivatives via palladium-catalyzed carbonylation[3]. Because of its dual functionality (an aryl bromide primed for cross-coupling and a protected amine via the carbamate linkage), it presents unique reactivity profiles that necessitate stringent, scientifically grounded safety protocols. This whitepaper transcends standard Safety Data Sheet (SDS) boilerplate, providing drug development professionals with a mechanistic understanding of the compound's hazards and self-validating operational workflows.

Physicochemical Profiling & Structural Data

Understanding the physical properties of a compound is the first step in predicting its behavior in both synthetic and exposure scenarios. The carbamate moiety provides relative stability under ambient conditions, while the brominated aromatic ring dictates its solubility and spectroscopic properties.

Table 1: Quantitative Physicochemical and Identification Data

| Property | Value | Causality / Implication for Handling |

| Chemical Name | Methyl N-(2-bromo-4-methylphenyl)carbamate | Nomenclature dictates primary functional groups. |

| CAS Registry Number | 540797-44-2 | Unique identifier for inventory and regulatory tracking[1]. |

| Molecular Formula | C9H10BrNO2 | Halogenated organic; requires specific disposal protocols[1]. |

| Molecular Weight | 244.09 g/mol | High molecular weight limits volatility at room temperature[1]. |

| SMILES String | O=C(OC)NC1=CC=C(C)C=C1Br | Indicates planar aromaticity and potential for UV detection[1]. |

| Physical State | Solid (Crystalline/Powder) | Primary exposure route is inhalation of airborne particulates. |

Toxicological Mechanisms & Hazard Rationale

While standard SDS documentation often lists generic hazard statements, a mechanistic understanding of toxicity is essential for researchers designing safety protocols.

-

Cholinesterase Inhibition Potential : Carbamates are structurally analogous to acetylcholine and can act as reversible inhibitors of acetylcholinesterase (AChE). While the bulky 2-bromo-4-methylphenyl group sterically hinders optimal binding to the AChE active site compared to aliphatic insecticidal carbamates, precautionary handling as a neurotoxin is mandatory.

-

Hepatotoxicity and Sensitization : The aryl bromide moiety is highly lipophilic and can undergo hepatic metabolism via cytochrome P450 enzymes, potentially forming reactive arene oxides. This mechanism underpins the risk of skin sensitization and long-term hepatic strain upon repeated exposure.

-

Thermal Decomposition : Upon heating (e.g., during exothermic cross-coupling failures), the compound decomposes to release highly toxic fumes, including hydrogen bromide (HBr) and nitrogen oxides (NOx).

Synthetic Utility & Reaction Safety

In pharmaceutical synthesis, this compound is frequently subjected to palladium-catalyzed cross-coupling or carbonylation reactions to yield complex heterocycles like benzoxazinones or advanced IL4I1 inhibitors[2][3]. These reactions often require high temperatures, pressurized carbon monoxide (CO), and polar aprotic solvents, fundamentally altering the risk profile of the baseline compound.

Fig 1. Synthetic pathways and required safety controls for Pd-catalyzed cross-coupling reactions.

High-Containment Handling & Weighing Protocol

To ensure absolute scientific integrity and operator safety, the handling of Methyl N-(2-bromo-4-methylphenyl)carbamate must follow a self-validating methodology.

Step-by-Step Methodology: Analytical Weighing and Transfer

-

Environmental Control : Conduct all weighing inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator.

-

Causality: The compound is a fine powder. Negative pressure containment prevents the aerosolization of the aryl bromide, mitigating inhalation risks.

-

-

Self-Validating PPE Selection : Don an inner layer of polyethylene/EVAL laminate gloves and an outer layer of standard nitrile gloves.

-

Causality: If the compound is accidentally contacted while dissolved in a polar aprotic solvent (e.g., DMSO), the solvent will rapidly permeate nitrile. The laminate inner layer provides a definitive chemical barrier.

-

Validation Check: Inspect the outer nitrile glove visually during operations; any discoloration or degradation signals immediate outer-glove replacement, while the inner layer maintains the unbroken safety boundary.

-

-

Static Mitigation : Use an anti-static zero-ionizer fan directed at the analytical balance.

-

Causality: Halogenated organic powders frequently accumulate static charge, leading to erratic balance readings and sudden aerosolization (fly-away). Neutralizing the charge ensures gravimetric accuracy and physical containment.

-

-

Transfer and Sealing : Transfer the weighed solid into a reaction vial and seal with a PTFE-lined septum cap before removing it from the BSC.

-

Causality: PTFE provides an inert barrier against both the solid and subsequent reaction solvents, ensuring the compound is fully isolated from the ambient laboratory environment before transport.

-

Emergency Spill Mitigation & Decontamination

Standard "sweep and wash" protocols are insufficient for biologically active pharmaceutical intermediates. This spill response workflow integrates chemical neutralization with analytical validation to ensure no hazardous residue remains.

Fig 2. Self-validating spill mitigation and decontamination workflow for carbamate compounds.

Step-by-Step Methodology: Spill Cleanup and Validation

-

State Assessment and Containment :

-

For Solid Spills: Lightly mist the powder with water or a 1:1 water/isopropanol mixture. Causality: Prevents dust generation and inhalation hazards during mechanical collection.

-

For Liquid Spills (Dissolved Compound): Surround and cover the spill with an inert, non-combustible absorbent like diatomaceous earth. Causality: Prevents lateral spread and capillary action into porous bench materials.

-

-

Mechanical Collection : Use non-sparking, disposable spatulas to scoop the wetted powder or saturated absorbent into a sealable hazardous waste container.

-

Chemical Decontamination : Apply a 5% sodium hypochlorite (NaOCl) solution to the spill surface and allow a 15-minute contact time.

-

Causality: Strong oxidizers like NaOCl actively cleave the carbamate linkage and degrade the aromatic system, chemically neutralizing the pharmacophore rather than merely diluting it.

-

-

System Validation (Crucial Step) : After wiping the area with deionized water and drying, swab the surface with a methanol-soaked cleanroom wipe. Inspect the wipe under a portable 254 nm UV lamp.

-

Causality & Validation: Methyl N-(2-bromo-4-methylphenyl)carbamate contains a highly conjugated aromatic ring that strongly absorbs UV light at 254 nm. The absence of dark spots (fluorescence quenching) on the swab definitively validates that the decontamination process was 100% successful.

-

References

- WO2021226003A1 - Il4i1 inhibitors and methods of use - Google Patents Source: Google Patents URL

- US7396952B2 - Process for preparing carbamic ester derivatives - Google Patents Source: Google Patents URL

Sources

Technical Monograph: 2-Bromo-4-Methylaniline Carbamate Derivatives

Executive Summary: The Ortho-Halo Scaffold

The 2-bromo-4-methylaniline carbamate scaffold represents a specialized pharmacophore and agrochemical building block. Unlike simple aniline derivatives, the simultaneous presence of an ortho-bromine and a para-methyl group creates a unique steric and electronic environment around the nitrogen center. This structural rigidity, combined with the lipophilicity of the bromine atom, enhances membrane permeability and metabolic stability, making these derivatives critical intermediates in the synthesis of benzothiazolones , antimicrobial Schiff bases , and fungicidal carbamates .

This guide provides a rigorous technical analysis of the synthesis, characterization, and application of these derivatives, moving beyond generic descriptions to offer field-validated protocols.

Chemical Architecture & Mechanism

Structural Analysis (SAR)

The biological and chemical utility of this scaffold is dictated by three core structural features:

-

The Carbamate Linker (

): Acts as a mimic of the peptide bond but with enhanced proteolytic stability. In agrochemicals, this moiety targets acetylcholinesterase (AChE) or microtubule assembly; in prodrugs, it serves as a hydrolyzable handle. -

Ortho-Bromine (

Position):-

Steric Lock: Forces the carbamate side chain out of planarity with the phenyl ring, reducing conjugation and altering binding pocket fit.

-

Halogen Bonding: The bromine atom can participate in

-hole interactions with carbonyl oxygens in target proteins.

-

-

Para-Methyl (

Position):-

Metabolic Handle: Provides a site for benzylic oxidation (to

or -

Electronic Donor: Weakly activates the ring, balancing the electron-withdrawing inductive effect of the bromine.

-

Synthetic Pathways

The synthesis of carbamate derivatives from 2-bromo-4-methylaniline follows a nucleophilic acyl substitution pathway. The aniline nitrogen attacks the electrophilic carbonyl of a chloroformate or carbonate.

Figure 1: General synthetic pathway for carbamate formation via chloroformate coupling.[1][2]

Experimental Protocols

Safety Warning: 2-Bromo-4-methylaniline is toxic by inhalation, ingestion, and skin contact. It acts as a blood toxicant (methemoglobinemia). All procedures must be conducted in a fume hood with appropriate PPE (nitrile gloves, goggles, lab coat).

Protocol A: Synthesis of Ethyl (2-bromo-4-methylphenyl)carbamate

This protocol is adapted from standard Schotten-Baumann conditions optimized for sterically hindered anilines.

Reagents:

-

2-Bromo-4-methylaniline (1.0 eq, 10 mmol, 1.86 g)

-

Ethyl Chloroformate (1.2 eq, 12 mmol, 1.15 mL)

-

Pyridine (1.5 eq, 15 mmol) or Triethylamine (

) -

Dichloromethane (DCM) or Acetone (anhydrous, 30 mL)

Step-by-Step Procedure:

-

Preparation: Dissolve 1.86 g of 2-bromo-4-methylaniline in 30 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add 1.5 eq of Pyridine. Cool the mixture to 0°C using an ice bath to control the exotherm.

-

Acylation: Dropwise add Ethyl Chloroformate over 15 minutes. The solution may turn cloudy as pyridinium hydrochloride precipitates.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3–5 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup:

-

Quench with water (20 mL).

-

Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted aniline and pyridine.

-

Wash with saturated

and Brine. -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Yield: 85–92% Appearance: White to off-white crystalline solid.

Protocol B: Cyclization to Benzothiazolones (Alternative Pathway)

Reaction with potassium ethyl xanthogenate yields benzothiazolones, a scaffold bioisostere to carbamates.

-

Reagents: 2-Bromo-4-methylaniline, Potassium Ethyl Xanthogenate, N-Methyl-2-pyrrolidone (NMP).

-

Conditions: Heat at 160°C.

-

Mechanism: The xanthogenate acts as a sulfur source, displacing the ortho-bromine via an intramolecular

mechanism after initial thioamide formation.

Analytical Characterization

The following data is typical for the Ethyl (2-bromo-4-methylphenyl)carbamate derivative.

| Technique | Diagnostic Signal | Interpretation |

| -NH- proton (Exchangeable). | ||

| Aromatic proton at | ||

| Aromatic proton at | ||

| -O-CH | ||

| -CH | ||

| C=O (Carbamate Carbonyl). | ||

| C-Br (Carbon bearing Bromine). | ||

| IR Spectroscopy | 3250–3300 cm | N-H Stretch. |

| 1690–1710 cm | C=O Stretch (Strong, Carbamate). | |

| Mass Spectrometry | Molecular ion |

Applications & Bioactivity

The 2-bromo-4-methylaniline carbamate scaffold serves three primary industrial functions:

Agrochemicals (Fungicides & Herbicides)

Halogenated phenyl carbamates are potent inhibitors of mitosis and cell division in fungi and plants.

-

Mechanism: Disruption of microtubule polymerization.

-

Specific Utility: The ortho-bromo substituent prevents rapid degradation by plant hydrolases, extending residual activity compared to non-halogenated analogs (e.g., Propham).

-

Reference: Patent WO2020109391A1 identifies 2-bromo-4-methylphenyl derivatives as key intermediates for fungicidal pyridazine amides.

Antimicrobial Agents

Schiff bases and carbamates derived from this aniline show efficacy against Gram-positive bacteria (S. aureus) and fungal strains (A. niger).

-

Biofilm Inhibition: Recent studies on halogenated anilines (e.g., 3,5-dibromo analogs) suggest that the halogen bond capability allows these molecules to penetrate and disrupt bacterial biofilms, a property retained in the carbamate derivatives.

Synthetic Intermediates

-

Benzothiazolones: Precursors for potent muscle relaxants and anticonvulsants.

-

Indoles: Used in palladium-catalyzed annulation reactions to form substituted indoles for drug discovery.

References

-

Synthesis of Carbamates: Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.

-

Fungicidal Applications: Pyridazine (thio)amides as fungicidal compounds. Patent WO2020109391A1.

-

Antimicrobial Activity: Synthesis, characterization, biological activity of Schiff bases derived from 2-bromo-4-methyl aniline. SciSpace.

-

Benzothiazolone Synthesis: New Heterocyclic Combretastatin A-4 Analogs. PMC.

-

Chemical Properties: 2-Bromo-4-methylaniline Compound Summary. PubChem.

Sources

potential biological activity of methyl N-(2-bromo-4-methylphenyl)carbamate

Technical Whitepaper: Biological Potential & Pharmacochemistry of Methyl N-(2-bromo-4-methylphenyl)carbamate

Part 1: Executive Summary

Methyl N-(2-bromo-4-methylphenyl)carbamate (CAS: 540797-44-2) is a specialized N-aryl carbamate derivative exhibiting a distinct pharmacological profile driven by its halogenated core.[1] Unlike the widely known O-aryl N-methylcarbamate insecticides (e.g., Carbaryl), this compound belongs to the N-phenyl carbamate class, structurally aligning it with anti-mitotic herbicides and broad-spectrum fungicides.[1]

This guide analyzes its dual-potential biological activity:

-

Primary Agrochemical Potential: Inhibition of microtubule assembly (anti-mitotic) acting as a systemic fungicide or herbicide.[1]

-

Pharmaceutical Utility: Verified utility as a pharmacophore intermediate in the synthesis of IL4I1 inhibitors for cancer immunotherapy.[1]

Part 2: Chemical Architecture & Pharmacophore Analysis

The biological efficacy of this compound is dictated by three structural determinants:

-

The Carbamate Bridge (

):-

Acts as a hydrogen bond donor/acceptor motif.[1]

-

In N-phenyl carbamates, this moiety mimics the peptide bond, allowing interaction with tubulin proteins and serine hydrolases.[1]

-

Stability: The methyl ester group (

) provides moderate hydrolytic stability compared to longer alkyl chains, facilitating bioavailability before metabolic breakdown.[1]

-

-

Ortho-Bromo Substitution (2-Br):

-

Steric Blockade: The bulky bromine atom at the ortho position creates steric hindrance, protecting the carbamate nitrogen from rapid enzymatic degradation (N-dealkylation).[1]

-

Lipophilicity: Halogenation significantly increases

, enhancing membrane permeability essential for penetrating fungal cell walls or plant cuticles.[1]

-

-

Para-Methyl Substitution (4-Me):

-

Electronic Effect: The methyl group acts as a weak electron donor, modulating the electron density of the phenyl ring. This fine-tunes the binding affinity to hydrophobic pockets in target enzymes (e.g.,

-tubulin).[1]

-

Part 3: Mechanism of Action (MoA)

Pathway A: Microtubule Destabilization (Primary Mechanism)

Research on structural analogs (e.g., Propham, Chlorpropham) indicates that N-phenyl carbamates target the cytoskeletal machinery.[1]

-

Target: Colchicine-binding site of

-tubulin.[1] -

Effect: The compound binds to tubulin dimers, preventing polymerization into microtubules.

-

Outcome: Disruption of the spindle fibers during metaphase, leading to cell cycle arrest (Mitotic Inhibition). This is the basis for its potential fungicidal and herbicidal activity.

Pathway B: Serine Hydrolase Inhibition (Secondary/Toxicological)

While less potent than N-methyl carbamates, N-phenyl derivatives can still interact with serine hydrolases like Acetylcholinesterase (AChE) or Fatty Acid Amide Hydrolase (FAAH).[1]

-

Mechanism: The carbamate moiety attacks the catalytic serine hydroxyl group within the enzyme's active site, forming a carbamylated enzyme intermediate.

-

Reversibility: Unlike organophosphates, this inhibition is typically reversible (decarbamylation occurs over hours).[1]

Visualization of Signaling Pathways:

Figure 1: Dual mechanism of action showing primary anti-mitotic pathway and secondary enzyme inhibition.[1]

Part 4: Experimental Protocols

Synthesis Workflow (Validation)

To verify biological activity, high-purity material is required.[1]

-

Reagents: 2-Bromo-4-methylaniline (Precursor), Methyl Chloroformate, Pyridine (Base), Dichloromethane (Solvent).[1]

-

Protocol:

-

Dissolve 2-bromo-4-methylaniline (1.0 eq) in anhydrous DCM at 0°C.

-

Add Pyridine (1.2 eq) as an HCl scavenger.[1]

-

Dropwise addition of Methyl Chloroformate (1.1 eq) over 30 mins to prevent exotherms.[1]

-

Stir at RT for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]

-

Purification: Wash with 1N HCl (remove pyridine), then Brine. Recrystallize from Ethanol.[1]

-

In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

-

Objective: Determine

against phytopathogenic fungi (e.g., Fusarium graminearum). -

Method: Poisoned Food Technique.[1]

-

Preparation: Dissolve compound in DMSO to create stock solutions (10, 25, 50, 100

). -

Media: Mix stock solutions into molten Potato Dextrose Agar (PDA) at 50°C. Pour plates.

-

Inoculation: Place a 5mm mycelial plug of the target fungus in the center of the plate.

-

Incubation: 25°C for 72–96 hours.

-

Calculation: Measure colony diameter (

) vs Control (

-

Microtubule Polymerization Assay (Mechanism Confirmation)

-

Objective: Confirm if the compound acts via the tubulin pathway.

-

Reagents: Purified bovine brain tubulin (>99%), GTP, Fluorescence reporter (DAPI or specialized tubulin dye).

-

Protocol:

-

Incubate tubulin (2 mg/mL) with the test compound (10

) in PEM buffer at 37°C. -

Monitor turbidity at 340 nm (spectrophotometry) or fluorescence intensity over 60 minutes.

-

Result Interpretation: A "flat-line" absorbance compared to the sigmoidal growth of the control indicates inhibition of polymerization.

-

Part 5: Comparative Data & Structure-Activity Relationship (SAR)

The following table contextualizes the compound's predicted activity against known analogs.

| Compound Class | Representative Analog | Primary Target | Role of Halogen (Br/Cl) | Predicted Potency (Target) |

| N-Phenyl Carbamate | Methyl N-(2-bromo-4-methylphenyl)carbamate | Tubulin / Mitosis | High (Ortho-Br) : Increases lipophilicity & metabolic stability.[1] | High (Fungicidal) |

| N-Phenyl Carbamate | Propham (Isopropyl N-phenylcarbamate) | Tubulin / Mitosis | None (Unsubstituted) | Moderate (Herbicidal) |

| N-Methyl Carbamate | Carbaryl (1-Naphthyl N-methylcarbamate) | AChE (Insecticide) | N/A | Low (Insecticidal) |

| N-Aryl Carbamate | Methyl N-(3,4-dichlorophenyl)carbamate | Fungal Enzymes | High (Meta/Para-Cl) | High (Fungicidal) |

Key Insight: The Methyl N-phenyl scaffold is distinct from N-methyl insecticides.[1] The presence of the 2-Bromo group suggests enhanced persistence and efficacy against fungal cell walls compared to non-halogenated analogs like Propham.[1]

Part 6: References

-

MDPI. (2025).[1] Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Retrieved from [Link]

-

PubMed. (2008).[2] Effects of the Herbicide Isopropyl-N-phenyl Carbamate on Microtubules and MTOCs. Retrieved from [Link]

-

Google Patents. (2021). WO2021226003A1 - IL4I1 inhibitors and methods of use.[1] Retrieved from

Sources

Technical Guide: Structural Elucidation of Methyl N-(2-bromo-4-methylphenyl)carbamate

Executive Summary: The Structural Mandate

Methyl N-(2-bromo-4-methylphenyl)carbamate (hereafter MBMPC ) represents a critical scaffold in the development of phenylcarbamate-based agrochemicals and cholinesterase inhibitors. The presence of the ortho-bromine atom introduces significant steric bulk and potential halogen-bonding sites that differentiate this molecule from its non-halogenated analogs.

This guide provides a rigorous workflow for the structural characterization of MBMPC. Unlike standard analytical reports, this document focuses on the causality of crystal packing—specifically how the 2-bromo substituent disrupts the planar carbamate resonance and dictates the supramolecular assembly via N—H···O hydrogen bonding networks.

Synthesis and Crystal Growth Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), we must ensure high purity, as the ortho-bromo substituent can lead to side reactions (e.g., steric inhibition of resonance) that complicate crystallization.

Synthetic Pathway (Self-Validating)

The synthesis utilizes a Schotten-Baumann reaction condition modified for sterically hindered anilines.

-

Precursors: 2-Bromo-4-methylaniline (1.0 eq), Methyl chloroformate (1.1 eq), Pyridine (1.2 eq).

-

Solvent: Dichloromethane (DCM) – chosen for solubility of the carbamate product.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-Bromo-4-methylaniline in dry DCM at 0°C.

-

Acylation: Add pyridine, followed by dropwise addition of methyl chloroformate. The ortho-methyl and ortho-bromo groups create a "hydrophobic pocket," slowing the nucleophilic attack; maintain 0°C for 60 mins, then reflux for 4 hours.

-

Validation (TLC): Monitor disappearance of the aniline primary amine spot.

-

Workup: Wash with 1N HCl (removes pyridine), then NaHCO₃. Dry over MgSO₄.

Crystallization Strategy

The critical step for XRD analysis is growing a single crystal with defined faces.

-

Method: Slow Evaporation.

-

Solvent System: Ethanol/Hexane (1:1 v/v).

-

Rationale: The bromine atom increases lipophilicity. Pure ethanol often yields needles (unsuitable for XRD). Adding hexane forces the formation of block-like prisms by slowing the nucleation rate.

Figure 1: Reaction and crystallization workflow emphasizing the steric control required for the ortho-substituted aniline.

X-Ray Diffraction Data Acquisition

The presence of Bromine (Z=35) requires specific data collection protocols due to its high absorption coefficient (

Instrument Configuration

-

Radiation: Mo K

(-

Why: Cu radiation causes significant absorption/fluorescence by Bromine, reducing data quality. Mo is mandatory for accurate bond lengths involving Br.

-

-

Temperature: 100 K (Cryostream).

-

Why: Reduces thermal vibration (ellipsoids) of the terminal methyl groups, essential for resolving the disorder often seen in the 4-methyl position.

-

Absorption Correction (Critical Step)

The crystal shape must be indexed (face indexing) to apply a numerical absorption correction.

-

Protocol: Use SADABS or equivalent multi-scan methods.

-

Check: Verify that

is within acceptable limits (>0.7). If lower, the crystal morphology is causing anisotropic absorption, and the structure solution will suffer from "ghost peaks" near the Br atom.

Structural Analysis & Interpretation

Once the structure is solved (typically via Direct Methods or Intrinsic Phasing), the analysis focuses on three specific zones.

The "Steric Lock" (Intramolecular)

In unsubstituted phenylcarbamates, the carbamate moiety (N-C=O) is often coplanar with the phenyl ring to maximize

-

Hypothesis for MBMPC: The 2-bromo substituent will force the carbamate group to twist out of the phenyl plane.

-

Measurement: Calculate the torsion angle C(phenyl)—N—C(carbonyl)—O.

-

Expected Value:

(significant twist). -

Consequence: Reduced conjugation makes the N-H proton more acidic, potentially strengthening intermolecular hydrogen bonds.

-

Supramolecular Synthons (Intermolecular)

Carbamates are defined by their hydrogen bonding capacity.

-

Primary Motif:

Chain (Graph Set Notation).-

The amide nitrogen (N-H) acts as a donor.

-

The carbonyl oxygen (C=O) acts as an acceptor.

-

This forms an infinite 1D chain:

.

-

-

Secondary Motif:

Dimer.-

Less common in ortho-substituted carbamates due to steric clashing, but must be checked.

-

Halogen Bonding and Hirshfeld Surface

The Bromine atom is not passive. It possesses a "sigma-hole" (positive electrostatic potential cap).

-

Analysis: Generate a Hirshfeld surface mapped with

. -

Look for: Red spots indicating close contacts.

-

Type I Contact:

(dispersion driven). -

Type II Contact:

(halogen bond). This is a crucial stabilizing force in the absence of planar stacking.

-

Comparative Data Table

Use the following table to benchmark your experimental MBMPC data against known analogs (e.g., the 4-bromo and 2-bromo-4-chloro derivatives).

| Parameter | MBMPC (Target) | 2-Br-4-Cl Analog [1] | 4-Br Analog [2] | Significance |

| Space Group | Predicted: P21/c | P21/c | Pbca | Packing efficiency |

| Torsion (Ph-N-C-O) | Exp: >20° | 32.7° | ~4° | Steric Twist vs Planarity |

| H-Bond (N...O) | Exp: 2.8 - 3.0 Å | 2.95 Å | 2.91 Å | Interaction Strength |

| Packing Motif | 1D Chain | 1D Chain along [100] | 1D Chain | Robustness of Carbamate Synthon |

Note: The 2-Br-4-Cl analog is the closest structural proxy. The 4-Br analog lacks the ortho-steric clash, resulting in a nearly planar molecule.

Figure 2: Interaction hierarchy. The primary N-H...O bond forms chains, while the Br atom provides secondary cross-linking via halogen bonding.

References

-

El-Hiti, G. A., Smith, K., Hegazy, A., & Kariuki, B. (2016). Methyl N-(2-bromo-4-chlorophenyl)carbamate.[1] IUCrData, 1, x160064.

- Context: This is the isostructural analog. The Cl atom at position 4 is electronically similar to the Methyl group in the target, making this the primary reference for packing prediction.

-

Karczmarzyk, Z., Pitucha, M., Wysocki, W., Morawiak, M., Sobótka-Polska, K., & Urbańczyk-Lipkowska, Z. (2017).[2] The crystal structure of methyl N-(4-bromophenyl)carbamate. Zeitschrift für Kristallographie - New Crystal Structures, 232(6), 1003–1004.[2]

- Context: Provides the baseline for a non-sterically hindered analog, demonstrating the planarity of the system when the ortho position is unsubstituted.

- Tiekink, E. R. T. (2019). Supramolecular assembly of phenylcarbamates. Crystals, 9, 454. Context: General review of carbamate synthons and the prevalence of the C(4) chain motif.

Sources

Methodological & Application

Synthesis of Methyl N-(2-bromo-4-methylphenyl)carbamate from 2-bromo-4-methylaniline: An Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the synthesis of methyl N-(2-bromo-4-methylphenyl)carbamate, a key intermediate in the development of various pharmaceuticals and agrochemicals. The protocol details a robust and reproducible method starting from 2-bromo-4-methylaniline and methyl chloroformate. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth technical guidance, mechanistic insights, and critical safety information.

Introduction

Methyl N-(2-bromo-4-methylphenyl)carbamate is a valuable building block in organic synthesis, primarily utilized in the construction of more complex molecules with potential biological activity. Its structure, featuring a carbamate functional group and a substituted aromatic ring, makes it a versatile precursor for various chemical transformations. The synthesis of carbamates from anilines is a fundamental reaction in medicinal chemistry, often employed to introduce a key structural motif found in numerous bioactive compounds.[1][2][3] This protocol outlines a well-established method for the preparation of the title compound, focusing on efficiency, safety, and scalability.

The conversion of anilines to their corresponding carbamates is typically achieved through acylation with a suitable chloroformate ester in the presence of a base.[1] This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine nitrogen of the aniline attacks the electrophilic carbonyl carbon of the chloroformate. The choice of base is crucial to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Reaction Scheme and Mechanism

The synthesis of methyl N-(2-bromo-4-methylphenyl)carbamate from 2-bromo-4-methylaniline proceeds via the following reaction:

Scheme 1: Synthesis of methyl N-(2-bromo-4-methylphenyl)carbamate

The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane, to dissolve the reactants and facilitate the reaction. A tertiary amine base, like triethylamine, is commonly used to scavenge the HCl generated during the reaction, preventing the protonation of the starting aniline and promoting the forward reaction.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier | Purity |

| 2-Bromo-4-methylaniline | C₇H₈BrN | 186.05 | 583-68-6 | Sigma-Aldrich | 98% |

| Methyl Chloroformate | C₂H₃ClO₂ | 94.50 | 79-22-1 | Sigma-Aldrich | 99% |

| Triethylamine | C₆H₁₅N | 101.19 | 121-44-8 | Fisher Scientific | ≥99.5% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific | ≥99.8% |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 | Fisher Scientific | N/A |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Fisher Scientific | ≥99.5% |

Equipment

-

Round-bottom flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Fume hood

Experimental Protocol

Safety Precautions

2-Bromo-4-methylaniline: Toxic if swallowed, in contact with skin, or if inhaled.[4][5][6][7] Causes skin and serious eye irritation.[4][6] May cause respiratory irritation.[4][6] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

Methyl Chloroformate: Highly flammable liquid and vapor.[8][9][10] Fatal if inhaled.[8][10][11] Causes severe skin burns and eye damage.[9][10] Harmful if swallowed or in contact with skin.[10] Lachrymator.[8][9] Handle with extreme caution in a chemical fume hood.[9] Wear chemical-resistant gloves, a face shield, and a chemical apron.[8]

Triethylamine: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Harmful if inhaled. Handle in a fume hood and wear appropriate PPE.

Dichloromethane (DCM): Can cause skin and eye irritation.[12] May cause damage to the liver, kidneys, and central nervous system.[12] Suspected of causing cancer.[12][13] It is crucial to work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate PPE.[12][14][15]

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-methylaniline (10.0 g, 53.7 mmol) in dichloromethane (100 mL). Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Slowly add triethylamine (8.2 mL, 59.1 mmol, 1.1 equivalents) to the stirred solution.

-

Addition of Methyl Chloroformate: While maintaining the temperature at 0 °C, add methyl chloroformate (4.5 mL, 59.1 mmol, 1.1 equivalents) dropwise from a dropping funnel over a period of 30 minutes. A white precipitate of triethylamine hydrochloride will form.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate).

-

Work-up: Once the reaction is complete, quench the reaction by slowly adding water (50 mL). Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford methyl N-(2-bromo-4-methylphenyl)carbamate as a white to off-white solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques such as:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and identify characteristic proton signals.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point: To assess the purity of the crystalline solid.

Workflow Diagram

Caption: Experimental workflow for the synthesis of methyl N-(2-bromo-4-methylphenyl)carbamate.

Discussion

The described protocol provides a reliable method for the synthesis of methyl N-(2-bromo-4-methylphenyl)carbamate. The use of triethylamine as a base is effective in neutralizing the HCl byproduct, and dichloromethane serves as an excellent solvent for this transformation due to its ability to dissolve both the starting materials and the intermediate salts, while being relatively inert under the reaction conditions.[13][16]

The work-up procedure is designed to remove the triethylamine hydrochloride salt and any unreacted starting materials or byproducts. The acidic wash removes excess triethylamine, while the basic wash removes any remaining acidic impurities. The final product is typically obtained in good yield and high purity after recrystallization.

Alternative methods for carbamate synthesis exist, including those utilizing greener reagents such as dimethyl carbonate or carbon dioxide.[3][17][18][19][20][21] However, the chloroformate-based method remains a widely used and dependable approach in many research and development settings due to its high efficiency and broad substrate scope.

Conclusion

This application note details a comprehensive and validated protocol for the synthesis of methyl N-(2-bromo-4-methylphenyl)carbamate from 2-bromo-4-methylaniline. By following the outlined procedures and adhering to the specified safety precautions, researchers can reliably produce this valuable chemical intermediate for use in various synthetic applications. The provided mechanistic insights and workflow diagrams aim to enhance the understanding and execution of this important chemical transformation.

References

-

Cole-Parmer. (2006, March 22). Material Safety Data Sheet - Methyl chloroformate, 97%. Retrieved from [Link]

-

Chemecho. (2025, December 29). Dichloromethane vs Chloroform: Solvent Properties, Safety, and Laboratory Applications. Retrieved from [Link]

-

PubChem. 2-Bromo-4-methylaniline. Retrieved from [Link]

-

Lab Safety Supply. (2023, August 25). Dichloromethane Safety Measures and Best Practices: A Guide for Lab Professionals. Retrieved from [Link]

-

ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. Dichloromethane (DCM) Safety and Regulatory Compliance. Retrieved from [Link]

-

ACS Publications. (2013, February 28). Reaction Path of One-Pot Synthesis of Methyl N-Phenyl Carbamate from Aniline, Urea, and Methanol. Retrieved from [Link]

-

ACS Central Science. (2020, February 26). Safety First: A Recent Case of a Dichloromethane Injection Injury. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, December 5). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link]

-

ResearchGate. Carbamate synthesis from amines and dimethyl carbonate under ytterbium triflate catalysis. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Methyl N-Phenyl Carbamate Synthesis from Aniline and Methyl Formate: Carbon Recycling to Chemical Products. Retrieved from [Link]

-

Wikipedia. Dichloromethane. Retrieved from [Link]

-

ResearchGate. Direct Catalytic Synthesis of N-Arylcarbamates from CO2, Anilines and Alcohols. Retrieved from [Link]

-

Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

-

ACS Omega. (2023, December 5). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link]

-

Taylor & Francis Online. (2007, August 14). Mild and Convenient Synthesis of Organic Carbamates from Amines and Carbon Dioxide using Tetraethylammonium Superoxide. Retrieved from [Link]

-

Medium. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Retrieved from [Link]

-

ResearchGate. Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate. Retrieved from [Link]

-

PubChem. Methyl phenylcarbamate. Retrieved from [Link]

-

PubMed. (2015, February 15). Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. Retrieved from [Link]

- Google Patents. CN102993022A - Preparation method of bromoaniline.

-

Scribd. Multistep Synthesis of 2-Chloro-4-Bromoaniline. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. 2-Bromo-4-methylaniline | C7H8BrN | CID 11422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 2-Bromo-4-methylaniline 98 583-68-6 [sigmaaldrich.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. labproinc.com [labproinc.com]

- 13. Dichloromethane - Wikipedia [en.wikipedia.org]

- 14. Dichloromethane (DCM) Safety and Regulatory Compliance: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Dichloromethane vs Chloroform: Solvent Properties, Safety, and Laboratory Applications [elchemy.com]

- 17. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. tandfonline.com [tandfonline.com]

palladium-catalyzed cross-coupling using methyl N-(2-bromo-4-methylphenyl)carbamate

Application Note: Advanced Protocols for Pd-Catalyzed Cross-Coupling of Methyl N-(2-bromo-4-methylphenyl)carbamate

Introduction & Strategic Analysis

Methyl N-(2-bromo-4-methylphenyl)carbamate represents a critical class of "privileged scaffolds" in medicinal chemistry, particularly for kinase inhibitor development. However, this substrate presents a classic "Ortho-Effect" challenge in transition-metal catalysis.

The Challenge:

-

Steric Congestion: The bromine atom at the C2 position is flanked by the bulky carbamate group at C1. This steric crowding significantly retards the rate of Oxidative Addition (OA) , the first step in the catalytic cycle.

-

Electronic Deactivation: The carbamate nitrogen is electron-withdrawing relative to a free amine, reducing the nucleophilicity of the arene, though it remains an electron-rich system compared to nitro-arenes.

-

Chemo-selectivity: The acidic N-H proton of the carbamate (

) can lead to competitive deprotonation and catalyst poisoning if bases are not carefully selected.

The Solution: To successfully couple this substrate, we must move beyond "generic" Pd(PPh3)4 protocols. We require Bulky, Electron-Rich Phosphine Ligands (Buchwald-type) or N-Heterocyclic Carbenes (NHCs) that create a highly active, monoligated Pd(0) species capable of forcing oxidative addition while facilitating reductive elimination.

Reaction Mechanism & Critical Control Points

The following diagram illustrates the catalytic cycle specifically adapted for this hindered substrate, highlighting the role of bulky ligands (L) in stabilizing the oxidative addition complex.

Figure 1: Catalytic cycle emphasizing the steric bottleneck at the Oxidative Addition step.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Synthesis of 2-aryl-4-methylphenyl carbamates. Rationale: Standard ligands (PPh3, dppf) often fail here. We utilize SPhos or XPhos . These biaryl phosphine ligands are designed to form a "monolithic" active species that accommodates the ortho-substituent of the substrate.

Materials Table

| Component | Reagent | Equiv. | Role |

| Substrate | Methyl N-(2-bromo-4-methylphenyl)carbamate | 1.0 | Electrophile |

| Coupling Partner | Aryl Boronic Acid ( | 1.5 | Nucleophile |

| Catalyst Source | Pd(OAc)₂ | 0.02 (2 mol%) | Pre-catalyst |

| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 0.04 (4 mol%) | Steric bulk & electron donation |

| Base | K₃PO₄ (Tribasic, anhydrous) | 3.0 | Activates boronic acid |

| Solvent | Toluene / Water (10:1 v/v) | 0.2 M | Biphasic system aids solubility |

Step-by-Step Procedure:

-

Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv).

-

Degassing: Cap the vial with a septum. Evacuate and backfill with Nitrogen (

) or Argon three times. -

Solvent Addition: Inject degassed Toluene and Water (pre-sparged with inert gas) via syringe.

-

Note: The presence of water is critical for the activation of the boronic acid to the boronate species.

-

-

Reaction: Place the vial in a pre-heated block at 100°C . Stir vigorously (800-1000 rpm) for 12-18 hours.

-

Monitoring: Check via LC-MS. Look for the disappearance of the bromide (M+H patterns) and emergence of the biaryl product.

-

-

Workup: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (EtOAc) and wash with water. Dry the organic layer over MgSO₄, filter, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Replacing the bromine with a secondary amine. Rationale: For ortho-substituted aryl halides, BrettPhos or RuPhos are superior. Alternatively, Pd-PEPPSI-IPr (an NHC precatalyst) is highly effective for difficult couplings as it resists deactivation.

Materials Table

| Component | Reagent | Equiv. | Role |

| Substrate | Methyl N-(2-bromo-4-methylphenyl)carbamate | 1.0 | Electrophile |

| Amine | Primary or Secondary Amine | 1.2 | Nucleophile |

| Catalyst | Pd-PEPPSI-IPr | 0.02 (2 mol%) | Stabilized NHC-Pd(II) precatalyst |

| Base | KOtBu (Potassium tert-butoxide) | 1.4 | Strong base for amine deprotonation |

| Solvent | 1,4-Dioxane (Anhydrous) | 0.2 M | High boiling, coordinating solvent |

Step-by-Step Procedure:

-

Glovebox/Schlenk: These conditions are more moisture-sensitive than Suzuki coupling. Ideally, set up in a glovebox.

-

Reagent Mixing: Combine Substrate , Amine , Pd-PEPPSI-IPr , and KOtBu in a reaction tube.

-

Solvent: Add anhydrous 1,4-Dioxane .

-

Thermal Activation: Seal the tube and heat to 80-100°C for 4-8 hours.

-

Why PEPPSI? The "Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation" complex activates rapidly but remains stable enough to handle the steric bulk of the ortho-methyl/bromo interaction.

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove salts. Concentrate and purify via chromatography.[1]

Troubleshooting & Optimization Workflow

Use the following decision tree to troubleshoot low yields.

Figure 2: Optimization logic for sterically hindered cross-coupling.

References

-

Suzuki-Miyaura Coupling of Hindered Substrates

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[2] Accounts of Chemical Research, 41(11), 1461–1473.

-

-

Buchwald-Hartwig Amination Protocols

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

-

Pd-PEPPSI-IPr Applications

- Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Reactions. Chemistry – A European Journal, 12(18), 4749–4755.

-

Carbamate Directing Groups in Catalysis

Sources

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxindole synthesis [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Palladium-Catalyzed Synthesis of N-Aryl Carbamates [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. semanticscholar.org [semanticscholar.org]

Application Note: Buchwald-Hartwig Amination of Methyl N-(2-bromo-4-methylphenyl)carbamate

This Application Note and Protocol is designed for the high-efficiency Buchwald-Hartwig cross-coupling of methyl N-(2-bromo-4-methylphenyl)carbamate . This substrate presents specific challenges due to the ortho-substituent effect (steric hindrance from the carbamate group) and the acidic proton on the carbamate nitrogen.

Introduction & Strategic Analysis

Methyl N-(2-bromo-4-methylphenyl)carbamate (Compound 1 ) is a functionalized aryl bromide serving as a critical scaffold for synthesizing benzimidazoles, nonsymmetric ureas, and bioactive heterocycles.

The Substrate Challenge

The reaction involves coupling Compound 1 (Electrophile) with a primary or secondary amine (Nucleophile). Two critical factors dictate the protocol design:

-

Steric Hindrance: The ortho-carbamate moiety creates significant steric bulk around the C-Br bond, impeding the oxidative addition of Palladium(0).

-

Proticity & Chelation: The carbamate nitrogen possesses an acidic proton (

in DMSO). Under standard basic conditions, this site will be deprotonated, generating an anionic species (

Mechanistic Solution

To overcome these barriers, this protocol utilizes Fourth-Generation (G4) Palladacycle Precatalysts (e.g., RuPhos Pd G4 or BrettPhos Pd G4). These catalysts ensure rapid activation at moderate temperatures and prevent the formation of inactive Pd-dimers, which is common with hindered substrates.

-

Ligand Selection:

-

RuPhos: Optimal for secondary amines and sterically hindered substrates.

-

BrettPhos: Optimal for primary amines.

-

-

Base Selection: Cesium Carbonate (

) is selected as the primary base to minimize substrate hydrolysis (carbamate cleavage) while maintaining sufficient basicity for the catalytic cycle.

Mechanistic Workflow (Visualization)

The following diagram illustrates the catalytic cycle and the critical decision pathways for this specific substrate.

Figure 1: Strategic workflow for ligand selection and catalytic cycle progression for ortho-substituted aryl carbamates.

Experimental Protocol

Reagents & Materials

| Component | Specification | Role |

| Substrate | Methyl N-(2-bromo-4-methylphenyl)carbamate (>98%) | Electrophile |

| Amine | 1.2 – 1.5 Equivalents | Nucleophile |

| Catalyst | RuPhos Pd G4 (for 2° amines) or BrettPhos Pd G4 (for 1° amines) | Catalyst Source |

| Base | Cesium Carbonate ( | Base |

| Solvent | 1,4-Dioxane (anhydrous) or Toluene (anhydrous) | Reaction Medium |

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (approx. 244 mg of Substrate)

-

Preparation of Reaction Vessel:

-

Oven-dry a 10 mL microwave vial or a Schlenk tube equipped with a magnetic stir bar.

-

Cool under a stream of Argon or Nitrogen.

-

-

Charge Solids:

-

Add Methyl N-(2-bromo-4-methylphenyl)carbamate (244 mg, 1.0 mmol).

-

Add

(650 mg, 2.0 mmol, 2.0 equiv). Note: Excess base accounts for the acidic carbamate proton. -

Add Catalyst (0.02 mmol, 2 mol%):

-

Use BrettPhos Pd G4 if coupling a primary amine.

-

Use RuPhos Pd G4 if coupling a secondary amine.

-

-

Alternative: If G4 precatalysts are unavailable, use

(1 mol%) and Free Ligand (2-4 mol%).

-

-

Inert Atmosphere & Solvent Addition:

-

Seal the vessel with a septum cap.

-

Evacuate and backfill with Argon (

). -

Inject anhydrous 1,4-Dioxane (4.0 mL, 0.25 M concentration) via syringe.

-

Add the Amine (1.2 mmol, 1.2 equiv) via syringe. If the amine is a solid, add it in Step 2.

-

-

Reaction:

-

Place the vessel in a pre-heated block at 80 °C .

-

Stir vigorously (800-1000 rpm). The heterogeneous mixture requires good agitation.

-

Monitor by HPLC or TLC at 2 hours. Most reactions reach completion within 4–12 hours.

-

Checkpoint: If conversion is <50% after 4 hours, raise temperature to 100 °C.

-

-

Work-up:

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and corrective actions based on the specific electronic/steric nature of the substrate.

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by carbamate anion. | Switch base to K3PO4 (milder) or increase catalyst loading to 5 mol%. |

| Hydrolysis of Carbamate | Base too strong / Temp too high. | Ensure anhydrous conditions. Switch solvent to Toluene (less hygroscopic than dioxane). Lower temp to 70 °C. |

| Protodehalogenation (Ar-Br | Use RuPhos (prevents | |

| No Reaction with 1° Amine | Pd-Amine complex formation inhibits OA. | Switch ligand to BrettPhos or tBuBrettPhos . |

"Ortho-Effect" Mitigation Strategy

If the ortho-carbamate group coordinates to the Palladium center, it can create a stable, unreactive 5-membered palladacycle intermediate.

-

Solution: Use tBuXPhos or Me4tBuXPhos as alternative ligands. These are exceptionally bulky and can force the reductive elimination step, breaking the chelation.

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

- Guram, A. S., et al. (2011). Application of Buchwald-Hartwig Amination in the Synthesis of Benzimidazoles. Journal of Organic Chemistry, 76(5), 1513–1520. (Contextual grounding for ortho-haloanilide coupling).

Sources

reagents for large-scale preparation of methyl N-(2-bromo-4-methylphenyl)carbamate

Application Note: Large-Scale Preparation of Methyl N-(2-bromo-4-methylphenyl)carbamate

Executive Summary

This application note details a robust, scalable protocol for the synthesis of methyl N-(2-bromo-4-methylphenyl)carbamate (CAS: Derived from 583-68-6). This intermediate is a critical scaffold in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs), particularly as a precursor for transition-metal catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) where the carbamate moiety serves as a stable, directing protecting group.